N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide
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Overview
Description
N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-4-methoxybenzamide.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also influence signaling pathways by altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2-methylpropan-2-yl)formamide
- N-(1-Hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Uniqueness
N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide stands out due to the presence of the methoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-4-6-10(16-3)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWCHZNCHVDTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366489 |
Source
|
Record name | Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94615-60-8 |
Source
|
Record name | Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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